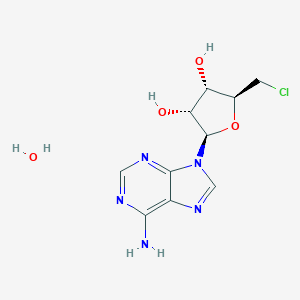

5'-Chloro-5'-deoxyadenosine hydrate

Description

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFACRIDKAAYORV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584239 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-09-6 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698999-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5'-Chloro-5'-deoxyadenosine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA), a synthetic nucleoside analog of adenosine, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 5'-Cl-dA hydrate. By delving into its interactions with key cellular targets, including adenosine receptors, phosphoinositide kinases, and enzymes of the methionine cycle, this document aims to equip researchers and drug development professionals with a thorough understanding of its multifaceted pharmacological profile. The causality behind experimental approaches to characterize these interactions is detailed, alongside step-by-step protocols for key assays, providing a robust framework for future investigations into this intriguing molecule.

Introduction: The Molecular Identity and Significance of 5'-Chloro-5'-deoxyadenosine

5'-Chloro-5'-deoxyadenosine is a structurally modified purine nucleoside in which the 5'-hydroxyl group of the ribose moiety is substituted with a chlorine atom.[1] This seemingly subtle alteration confers unique physicochemical properties and profound biological consequences, distinguishing it from its parent molecule, adenosine. The hydrate form ensures stability for experimental use. The structural similarity to adenosine allows 5'-Cl-dA to act as a molecular mimic, competitively interacting with adenosine-binding proteins, yet the presence of the 5'-chloro group often leads to altered downstream signaling or enzymatic activity.

Historically, the exploration of nucleoside analogs has been a cornerstone of therapeutic development. The journey of 5'-Cl-dA is rooted in this broader endeavor to synthesize derivatives with enhanced stability and novel biological functions. Initially developed through synthetic chemistry, a fascinating discovery revealed its natural production by the marine actinomycete Salinispora tropica, which utilizes a unique S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme.[1] This dual identity as both a synthetic tool and a natural product underscores its biological relevance and potential for therapeutic exploitation.

Adenosine A1 Receptor Agonism: A Primary Mechanism of Action

A predominant and well-characterized mechanism of action of 5'-Cl-dA is its function as a potent and selective agonist for the adenosine A1 receptor (A1R).[1] A1Rs are G-protein coupled receptors (GPCRs) predominantly coupled to the Gi/o family of heterotrimeric G proteins.

The A1 Receptor Signaling Cascade

Activation of the A1R by 5'-Cl-dA initiates a canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase. This enzymatic blockade results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4][5] The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates a multitude of cellular substrates.

Figure 1: Signaling pathway of 5'-Chloro-5'-deoxyadenosine via the Adenosine A1 Receptor.

Experimental Validation of A1 Receptor Agonism

The agonistic activity of 5'-Cl-dA at the A1R can be quantitatively assessed through various in vitro assays.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the ability of an A1R agonist to inhibit the forskolin-stimulated production of cAMP.

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Assay Buffer Preparation: Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Compound Preparation: Prepare serial dilutions of 5'-Cl-dA and a known A1R agonist (positive control) in the stimulation buffer.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells with PBS.

-

Add the stimulation buffer containing the PDE inhibitor and incubate.

-

Add the diluted compounds to the respective wells.

-

Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

Inhibition of Kinase Activity: A Competitive Mechanism

Beyond its receptor-mediated effects, 5'-Cl-dA has been demonstrated to act as a competitive inhibitor of ATP in several phosphorylation reactions, directly impacting kinase-driven signaling pathways.

Inhibition of Phosphoinositide and Myosin Light Chain Phosphorylation

Studies utilizing swine platelet membranes have shown that 5'-Cl-dA inhibits the formation of phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2).[6] Concurrently, it inhibits the phosphorylation of myosin light chain (MLC).[6][7] This dual inhibition suggests a broader impact on cellular processes such as signal transduction, cytoskeletal regulation, and cell motility.

Quantitative Data on Kinase Inhibition:

| Target Phosphorylation | IC50 (µM) | 95% Confidence Limits (µM) | Nature of Inhibition |

| Phosphatidylinositol 4-phosphate | 71 | 60-85 | Competitive with ATP |

| Phosphatidylinositol 4,5-bisphosphate | 75 | 62-90 | Competitive with ATP |

| Myosin Light Chain | 82 | 66-102 | Competitive with ATP |

Data obtained from studies on swine platelet membranes.[6]

The competitive nature of this inhibition with respect to ATP is a critical mechanistic detail, indicating that 5'-Cl-dA directly competes with ATP for the nucleotide-binding site of the responsible kinases.

Experimental Workflow for Kinase Inhibition Assays

The inhibitory potential of 5'-Cl-dA on specific kinases can be determined using in vitro kinase assays.

Figure 2: Experimental workflow for determining kinase inhibition by 5'-Chloro-5'-deoxyadenosine.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (e.g., PI4-Kinase or Myosin Light Chain Kinase), the specific substrate (phosphatidylinositol or myosin light chain), and the appropriate kinase buffer.

-

Inhibitor Addition: Add varying concentrations of 5'-Cl-dA to the reaction mixtures. Include a vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time.

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., SDS-PAGE loading buffer for protein kinases or an acidic solution for lipid kinases).

-

Separation and Detection:

-

For protein kinases, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled protein band.

-

For lipid kinases, extract the lipids and separate them by thin-layer chromatography (TLC), followed by autoradiography and quantification.

-

-

Data Analysis: Determine the percentage of inhibition for each concentration of 5'-Cl-dA and calculate the IC50 value.

Interaction with S-adenosylhomocysteine (SAH) Hydrolase: An Area of Investigation

S-adenosylhomocysteine (SAH) hydrolase is a critical enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH is known to inhibit cellular methyltransferases, which play a vital role in the epigenetic regulation of gene expression and other cellular processes.

While some adenosine analogs are known to be inhibitors of SAH hydrolase, a key study on the mechanism of this enzyme reported that substrate analogs in which the 5'-hydroxyl group of adenosine is replaced by a chlorine atom are not substrates for the enzyme.[8] This finding strongly suggests that 5'-Cl-dA is likely an inhibitor of SAH hydrolase, rather than a substrate. However, direct kinetic data, such as the inhibition constant (Ki) and the type of inhibition for 5'-Cl-dA, are not yet available in the published literature and represent an important area for future research.

Proposed Mechanism of Inhibition

Given that 5'-Cl-dA is not a substrate, it is plausible that it binds to the active site of SAH hydrolase, preventing the binding of the natural substrate, SAH. The precise mode of binding and whether the inhibition is competitive, non-competitive, or uncompetitive remains to be elucidated.

Experimental Approach to Characterize SAH Hydrolase Inhibition

The inhibitory activity of 5'-Cl-dA on SAH hydrolase can be investigated using a continuous spectrophotometric assay.

Experimental Protocol: SAH Hydrolase Activity Assay

-

Principle: The assay measures the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.

-

Reaction Mixture: Prepare a reaction buffer containing SAH as the substrate and DTNB.

-

Inhibitor Addition: Add varying concentrations of 5'-Cl-dA to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified SAH hydrolase.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the type of inhibition and the Ki value by plotting the data using Lineweaver-Burk or Dixon plots.

-

Synthesis and Physicochemical Properties

A common and effective method for the synthesis of 5'-Cl-dA involves the selective chlorination of adenosine using thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1] The reaction is typically performed at low temperatures in a suitable solvent such as acetonitrile.

Physicochemical Data Summary:

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ · xH₂O |

| Molecular Weight | 285.7 g/mol (anhydrous) |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C[1] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 0.5 mg/mL[1] |

Conclusion and Future Directions

5'-Chloro-5'-deoxyadenosine hydrate exhibits a complex and multifaceted mechanism of action, primarily driven by its ability to act as a selective adenosine A1 receptor agonist and a competitive inhibitor of ATP in various kinase-catalyzed reactions. Its interaction with SAH hydrolase as a potential inhibitor presents an exciting avenue for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further unravel the intricate biological activities of this compound.

Future research should focus on:

-

Elucidating the full downstream signaling consequences of A1 receptor activation by 5'-Cl-dA in various cell types.

-

Identifying the specific phosphoinositide and other kinases that are most potently inhibited by 5'-Cl-dA.

-

Determining the kinetic parameters (Ki, type of inhibition) of 5'-Cl-dA for SAH hydrolase to confirm its inhibitory role and potential impact on cellular methylation.

-

Exploring the therapeutic potential of 5'-Cl-dA and its derivatives in disease models where A1 receptor agonism or kinase inhibition is beneficial.

A deeper understanding of these molecular interactions will undoubtedly pave the way for the rational design of novel therapeutics based on the 5'-chloro-5'-deoxyadenosine scaffold.

References

- Daly, J. W. (1985). Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle. Journal of Biological Chemistry, 260(6), 3469–3476.

- Huang, Y., & Detwiler, T. C. (1995). Inhibition of 5'-chloro-5'-deoxyadenosine on phosphoinositide and protein phosphorylation in swine platelets. Zhongguo Yao Li Xue Bao, 16(3), 247–250.

- Porter, D. J. (1993). S-adenosylhomocysteine Hydrolase. Stereochemistry and Kinetics of Hydrogen Transfer. Journal of Biological Chemistry, 268(1), 66-73.

- BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. Retrieved January 14, 2026, from a hypothetical URL based on the search results.

- Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports, 7(1), 1735.

- Kim, I. K., Zhang, C. Y., Chiang, P. K., & Cantoni, G. L. (1983). S-Adenosylhomocysteine hydrolase from hamster liver: purification and kinetic properties. Archives of Biochemistry and Biophysics, 226(1), 65–72.

- Ito, S., et al. (1996). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli.

- Blazynski, C. (1990). Adenosine A1 receptor-mediated inhibition of adenylate cyclase in rabbit retina. Journal of Neurochemistry, 54(2), 650-655.

-

G-protein coupled receptors (GPCRs) downstream signalling. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

- Wettschureck, N., & Offermanns, S. (2005). Signaling through G protein coupled receptors. Physiological Reviews, 85(4), 1159-1204.

- PerkinElmer. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Retrieved January 14, 2026, from a hypothetical URL based on the search results.

-

MySkinRecipes. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved January 14, 2026, from [Link]

- Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712–13726.

- Richards, H. H., et al. (1981). Inactivation of S-adenosylhomocysteine hydrolase by 5'-deoxy-5'-methylthioadenosine.

- Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 14, 2026, from a hypothetical URL based on the search results.

- Green, A. (1989). A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats. American Journal of Physiology-Endocrinology and Metabolism, 257(6), E871-E877.

- Laug, B., et al. (2011). Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot. Molecular Pharmacology, 79(3), 461-471.

- Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 254(4), 1217–1226.

- He, W. Q., et al. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in Immunology, 8, 579.

-

Patsnap Synapse. (2024, June 21). What are PI4K inhibitors and how do they work? Retrieved January 14, 2026, from [Link]

- Saitoh, M., et al. (1987). ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation. Journal of Biological Chemistry, 262(16), 7796-7801.

-

G-protein coupled receptors (GPCRs) downstream signalling. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

- Signaling through G protein coupled receptors. (2012). Journal of Cellular Physiology, 227(4), 1363-1371.

- Advances in the prerequisite and consequence of STING downstream signalosomes. (2022). Cellular & Molecular Immunology, 19(3), 301-315.

- Laug, B., et al. (2011). Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot. Molecular Pharmacology, 79(3), 461-471.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor-mediated inhibition of adenylate cyclase in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 5'-chloro-5'-deoxyadenosine on phosphoinositide and protein phosphorylation in swine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5'-Chloro-5'-deoxyadenosine hydrate from adenosine.

An In-depth Technical Guide to the Synthesis of 5'-Chloro-5'-deoxyadenosine Hydrate from Adenosine

Authored by a Senior Application Scientist

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound (5'-Cl-dA), a pivotal nucleoside analog. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind the experimental design, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of 5'-Chloro-5'-deoxyadenosine

5'-Chloro-5'-deoxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine, distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom.[1][2] This seemingly minor modification imparts significant biological and chemical properties. It is recognized as a potent agonist, particularly at the adenosine A1 receptor subtype, making it a valuable pharmacological tool for studying receptor function.[1]

Furthermore, 5'-Cl-dA serves as a crucial synthetic intermediate. The 5'-chloro group is a versatile leaving group, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups to create diverse libraries of adenosine analogs, including potential enzyme inhibitors.[1] Notably, 5'-Cl-dA is a key precursor in the biosynthesis of complex natural products, such as the anticancer agent salinosporamide A.[3][4] While enzymatic routes using S-adenosyl-L-methionine (SAM)-dependent chlorinase exist in nature, this guide focuses on the more accessible and scalable chemical synthesis from adenosine.[1][3]

Mechanistic Rationale and Strategic Considerations

The conversion of adenosine to 5'-Cl-dA is a selective chlorination of a primary alcohol in the presence of secondary alcohols and a sensitive N-glycosidic bond. The success of this synthesis hinges on a carefully orchestrated reaction pathway that leverages the unique reactivity of thionyl chloride (SOCl₂) in the presence of a base like pyridine.

The Chlorination Pathway:

-

Activation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of adenosine, being the most sterically accessible, reacts preferentially with thionyl chloride.

-

Formation of a Cyclic Sulfite Intermediate: In a key mechanistic step, thionyl chloride reacts with the vicinal 2' and 3'-hydroxyl groups to form a temporary 2',3'-O-sulfinyl intermediate. This cyclic sulfite acts as a protecting group, preventing unwanted side reactions at these secondary hydroxyls.[1][5]

-

Selective 5'-Chlorination: The formation of the 2',3'-O-sulfinyl intermediate directs the chlorination to the 5' position. The reaction proceeds via a nucleophilic attack by the chloride ion.

-

Hydrolytic Deprotection: The final stage involves the hydrolysis of the 2',3'-O-sulfinyl group. This is typically achieved under mild basic conditions, such as with aqueous methanolic ammonia, to regenerate the 2' and 3'-hydroxyl groups and yield the final product, 5'-Chloro-5'-deoxyadenosine.[5][6]

Causality of Reagent Selection:

-

Thionyl Chloride (SOCl₂): Chosen for its high reactivity towards primary alcohols. The gaseous byproducts (SO₂ and HCl) are easily removed, helping to drive the reaction to completion.

-

Pyridine: Serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction, preventing acid-catalyzed degradation of the adenosine molecule, particularly cleavage of the N-glycosidic bond. It also facilitates the reaction as a catalyst.[5][6]

-

Acetonitrile: A common solvent choice due to its polarity, which allows for the suspension of adenosine, and its relative inertness under the reaction conditions.[5][6]

Synthetic Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis, purification, and verification of this compound.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established literature methods.[5][6][7] It is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents:

-

Adenosine

-

Acetonitrile (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Methanol

-

Ammonium hydroxide (concentrated)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, add adenosine (e.g., 100 g, 0.374 mol) and anhydrous acetonitrile (400 mL). Stir the resulting slurry.

-

Cooling: Cool the suspension to -8°C using an ice/acetone bath. Precise temperature control is crucial for selectivity and minimizing side-product formation.

-

Addition of Thionyl Chloride: Once the target temperature is reached, add thionyl chloride (e.g., 82 mL, 1.124 mol, ~3 eq.) over 5 minutes.

-

Addition of Pyridine: Add anhydrous pyridine (e.g., 60.8 mL, 0.749 mol, ~2 eq.) dropwise over approximately 40 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring for a total of 18 hours. The product intermediate will begin to precipitate from the solution.

-

Solvent Exchange and Hydrolysis:

-

After 18 hours, add deionized water (600 mL) dropwise to the reaction mixture.

-

Remove the acetonitrile via vacuum distillation, maintaining the bath temperature at approximately 35°C.

-

Add methanol (350 mL) to the remaining aqueous solution.

-

With vigorous stirring, add concentrated ammonium hydroxide (~225 mL) dropwise. Monitor the addition to keep the temperature below 40°C. The final pH of the solution should be approximately 9.[5][6]

-

-

Product Precipitation and Isolation: Stir the resulting solution for 1.5 hours as it cools to room temperature. The target compound will precipitate. Filter the solid, wash it with cold methanol (100 mL), and dry under vacuum at 40°C. This will yield the crude product.

-

Purification:

-

Dissolve the crude product in a minimal amount of methanol and adsorb it onto silica gel by removing the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography using a gradient elution, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate).[7]

-

Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to afford 5'-Chloro-5'-deoxyadenosine as a light yellow or white solid. The hydrate form is typically obtained upon exposure to ambient moisture or during work-up.

-

Quantitative Data Summary

| Parameter | Reagent/Condition | Recommended Value | Rationale |

| Stoichiometry | Adenosine | 1.0 eq | Starting Material |

| Thionyl Chloride | ~3.0 eq | Ensures complete conversion and formation of the sulfinyl intermediate. | |

| Pyridine | ~2.0 eq | Neutralizes HCl byproduct and acts as a catalyst.[5] | |

| Concentration | Adenosine in Acetonitrile | ~0.9 M (100g in 400mL) | A practical concentration for slurry chemistry. |

| Temperature | Initial Reaction | -13°C to -3°C (Optimal ~ -8°C) | Controls reaction rate and selectivity, minimizing degradation.[5] |

| Deprotection | < 40°C | Prevents degradation of the product during basic hydrolysis.[5][6] | |

| Time | Reaction Time | ~18 hours | Allows for complete formation of the intermediate.[6] |

| Deprotection Time | ~1.5 hours | Sufficient for complete hydrolysis of the sulfinyl group.[6] | |

| Yield | Expected Crude Yield | >90% | High-yielding reaction under optimized conditions.[6] |

| Expected Purified Yield | ~85-90% | Accounts for losses during purification.[7] |

Safety, Troubleshooting, and Best Practices

Safety Precautions:

-

Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gas. Always handle in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid sources of ignition.

-

Anhydrous Conditions: The initial reaction is sensitive to moisture. Use anhydrous solvents and properly dried glassware to prevent premature quenching of thionyl chloride and ensure high yields.

Troubleshooting Guide:

-

Low Yield:

-

Possible Cause: Incomplete reaction or presence of moisture.

-

Solution: Ensure anhydrous conditions are strictly maintained. Verify the quality and stoichiometry of reagents. Allow the reaction to proceed for the full duration.

-

-

Formation of Side Products:

-

Possible Cause: Poor temperature control during reagent addition.

-

Solution: Maintain the recommended temperature range (-13°C to -3°C) during the addition of thionyl chloride and pyridine to prevent unwanted reactions at other positions.

-

-

Incomplete Deprotection:

-

Possible Cause: Incorrect pH or insufficient time during the hydrolysis step.

-

Solution: Ensure the pH reaches ~9 after the addition of ammonium hydroxide and allow the reaction to stir for at least 1.5 hours.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected ¹H NMR signals in MeOD include peaks for the adenine protons (~8.24 and 8.02 ppm), the anomeric proton (~6.19 ppm, doublet), and the chloromethyl group protons (~3.82 ppm, multiplet).[7]

-

Mass Spectrometry (LCMS): To confirm the molecular weight of the compound. The expected [M+H]⁺ ion is m/z 286.07 for the anhydrous form.[7][8]

-

Melting Point: The reported melting point is approximately 187°C.[7]

References

-

SpectraBase. (n.d.). 5'-chloro-5'-deoxyadenosine. Retrieved from [Link]

- Google Patents. (n.d.). EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.

- Google Patents. (n.d.). CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'.

- Robins, M. J., Sporns, P., & Muhs, W. H. (1979). Nucleic acid related compounds. 29. Thionyl chloride reactions with adenine nucleosides. Course of nucleophilic displacements and a new 2',3'-dideoxynucleoside synthesis. Canadian Journal of Chemistry, 57(3), 274-282.

-

PubChem. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5'-chloro-5'-deoxyadenosine (C10H12ClN5O3). Retrieved from [Link]

- Beacham III, L. M. (1979). Convenient preparation of 5'-chloro-2',5'-dideoxyadenosine. The Journal of Organic Chemistry, 44(18), 3100-3101.

-

ChemBK. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved from [Link]

- Hrebabecky, H., & Beranek, J. (1978). Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5'-Chloro-5'-deoxyadenosine | C10H12ClN5O3 | CID 5327118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 5'-chloro-5'-Deoxyadenosine (hydrate) | TargetMol [targetmol.com]

- 5. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 6. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 7. 5'-CHLORO-5'-DEOXYADENOSINE | 892-48-8 [chemicalbook.com]

- 8. PubChemLite - 5'-chloro-5'-deoxyadenosine (C10H12ClN5O3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 5'-Chloro-5'-deoxyadenosine: From Natural Discovery to Synthetic Applications

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a naturally occurring halogenated nucleoside that has garnered significant interest within the scientific community. Initially explored as a synthetic analogue, its discovery as a natural product of the marine actinomycete Salinispora tropica unveiled a novel enzymatic pathway for chlorination. This guide provides an in-depth examination of 5'-Cl-dA, covering its discovery, natural occurrence, and the intricate enzymatic machinery responsible for its biosynthesis. We will explore its role as a key intermediate in the production of other bioactive compounds and its utility as a precursor in chemical synthesis. Detailed protocols for its synthesis and characterization are provided, alongside a discussion of its physiological roles and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, enzymology, and medicinal chemistry, offering a comprehensive resource on this unique biomolecule.

Introduction: The Significance of Halogenated Nucleosides

Halogenated organic compounds, once thought to be almost exclusively of synthetic origin, are now recognized as a diverse and important class of natural products. The incorporation of halogen atoms, particularly chlorine, into a molecular scaffold can dramatically alter its chemical properties and biological activity. This modification can enhance membrane permeability, increase metabolic stability, and improve binding affinity to biological targets. Nucleoside analogues, which mimic the structure of endogenous nucleosides, have long been a cornerstone of antiviral and anticancer chemotherapy. The convergence of these two fields—halogenation and nucleoside chemistry—has led to the discovery and development of potent therapeutic agents. 5'-Chloro-5'-deoxyadenosine stands as a prime example of this synergy, bridging the gap between synthetic chemistry and natural product biosynthesis.

Discovery and Natural Occurrence

The story of 5'-Chloro-5'-deoxyadenosine began in the laboratory, with its chemical synthesis being achieved as part of the broader exploration of nucleoside analogues in the mid-20th century.[1] Early synthetic methods involved the selective chlorination of the primary 5'-hydroxyl group of adenosine.[1] A significant advancement was a three-step synthesis developed by Robins and colleagues, which utilized thionyl chloride and pyridine.[1][2][3]

A pivotal moment in the history of this compound was its discovery as a natural product. Researchers identified 5'-Cl-dA in cultures of the marine actinomycete Salinispora tropica, an organism found in tropical marine sediments.[1][4][5][6][7][8] This bacterium is a prolific producer of biologically active secondary metabolites, including the potent anticancer agent salinosporamide A.[4][5][6][7][8][9] The discovery that S. tropica naturally synthesizes 5'-Cl-dA was significant because it pointed to the existence of a dedicated enzymatic system for nucleoside chlorination, a previously unknown biochemical transformation.[1]

The Enzymatic Basis of Chlorination: Biosynthesis

The natural production of 5'-Chloro-5'-deoxyadenosine in Salinispora tropica is catalyzed by a unique enzyme named SalL.[1] SalL is an S-adenosyl-L-methionine (SAM)-dependent chlorinase.[1][9][10] This enzyme facilitates a nucleophilic attack by a chloride ion on the C5' carbon of SAM, displacing L-methionine to form 5'-Cl-dA.[1][10][11] This enzymatic reaction is a remarkable feat of biological catalysis, as it involves the formation of a carbon-chlorine bond under mild, aqueous conditions.

The discovery of SalL and its fluorinating counterpart, 5'-fluoro-5'-deoxyadenosine synthase (FDAS) from Streptomyces cattleya, has opened up a new chapter in our understanding of enzymatic halogenation.[11][12] These enzymes demonstrate nature's ability to control the reactivity of halides and direct their incorporation into specific molecular scaffolds with high precision.

Biosynthetic Pathway of 5'-Chloro-5'-deoxyadenosine

The biosynthesis is a direct, single-step enzymatic conversion. The causality is clear: the organism requires a chlorinated precursor for downstream metabolic pathways, and the SalL enzyme has evolved to specifically catalyze this chlorination using readily available chloride ions and the ubiquitous biological methyl donor, SAM.

Caption: Enzymatic synthesis of 5'-Cl-dA by SalL chlorinase.

Physiological Role and Downstream Metabolism

In Salinispora tropica, 5'-Chloro-5'-deoxyadenosine is not merely a metabolic endpoint but a crucial intermediate in the biosynthesis of other complex natural products.[9] It serves as the precursor to chloroethylmalonyl-CoA, a key building block for the polyketide synthase that produces the anticancer agent salinosporamide A.[9] This multi-step conversion highlights the strategic importance of the initial chlorination event, setting the stage for the assembly of a complex and potent bioactive molecule.

Beyond its role in biosynthesis, halogenated nucleosides like 5'-Cl-dA and its derivatives have been investigated for a range of pharmacological activities. It is a known potent agonist of the adenosine A1 receptor subtype.[1] Derivatives of 5'-Cl-dA have been shown to have potential in alleviating neuropathic pain.[13] Other chlorinated adenosine analogues, such as 8-chloro-adenosine, have been studied for their anticancer properties, which are linked to the disruption of cellular energy metabolism through the inhibition of ATP synthase and the induction of autophagy.[14][15]

Methodologies: Synthesis and Characterization

For researchers who need to work with 5'-Cl-dA, both chemical synthesis and purification from natural sources are viable options. The choice depends on the required scale and purity.

Chemical Synthesis Protocol

A common and effective laboratory-scale synthesis involves the direct chlorination of adenosine using thionyl chloride (SOCl₂) and a base like pyridine in an appropriate solvent.[1][2][16]

Objective: To synthesize 5'-Chloro-5'-deoxyadenosine from adenosine.

Materials:

-

Adenosine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Acetonitrile (anhydrous)

-

Aqueous methanolic ammonia

-

Silica gel for column chromatography

-

Standard laboratory glassware, stirring and cooling equipment

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend adenosine in anhydrous acetonitrile.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add pyridine to the stirred suspension, followed by the dropwise addition of thionyl chloride. Maintain the temperature at 0°C during the addition.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction proceeds via the formation of a 2',3'-O-sulfinyladenosine intermediate.[1]

-

Deprotection: Quench the reaction by carefully adding it to a chilled solution of aqueous methanolic ammonia. This step hydrolyzes the sulfinyl intermediate to yield the desired product.[2]

-

Work-up: Remove the solvents under reduced pressure. Resuspend the crude product in a minimal amount of water and neutralize if necessary.

-

Purification: Purify the crude 5'-Cl-dA using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).

-

Verification: Collect fractions and analyze by thin-layer chromatography (TLC). Combine pure fractions, evaporate the solvent, and characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Isolation and Purification Workflow

This workflow outlines the general steps for isolating 5'-Cl-dA from a culture of Salinispora tropica.

Caption: General workflow for isolating 5'-Cl-dA from bacterial culture.

Characterization Data

The identity and purity of 5'-Cl-dA are confirmed using standard analytical techniques. The table below summarizes key physical and spectral properties.

| Property | Value |

| Chemical Formula | C₁₀H₁₂ClN₅O₃ |

| Molecular Weight | 285.69 g/mol [17] |

| Melting Point | 78 °C[17] |

| Appearance | White to off-white solid |

| UV λmax | ~258 nm[9] |

| Storage Conditions | 2°C - 8°C, under inert gas, protected from light and moisture[17][18] |

Note: NMR and Mass Spectrometry data should be acquired to confirm the structure, matching the results with published literature values.

Applications and Future Directions

5'-Chloro-5'-deoxyadenosine is more than a biochemical curiosity; it is a valuable molecule with diverse applications.

-

Synthetic Intermediate: Its primary utility is as a precursor in the chemical synthesis of other nucleoside analogues.[1][16] The 5'-chloro group is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., thiols, amines) at this position.[1]

-

Enzymology and Mechanistic Studies: As the natural substrate for the SalL chlorinase, 5'-Cl-dA is indispensable for studying the kinetics and mechanism of this novel enzyme family. It can also serve as a substrate for other enzymes, such as fluorinases, in chemoenzymatic synthesis strategies.[1]

-

Drug Discovery Lead: Given its activity as an adenosine A1 receptor agonist, 5'-Cl-dA and its derivatives represent a platform for developing selective modulators of adenosine signaling, with potential applications in pain management, inflammation, and cardiovascular disease.[1][13]

Future research will likely focus on discovering new halogenases with different substrate specificities, engineering these enzymes for novel biocatalytic applications, and further exploring the therapeutic potential of halogenated nucleosides derived from 5'-Cl-dA. The interplay between natural product discovery, enzymology, and synthetic chemistry will continue to drive innovation in this exciting field.

References

-

Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium | Microbiology Society. [Link]

-

Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - NIH. [Link]

-

Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PubMed. [Link]

-

Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium. | Semantic Scholar. [Link]

-

Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium | Request PDF - ResearchGate. [Link]

-

Molecular Insights into Converting Hydroxide Adenosyltransferase into Halogenase | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC - NIH. [Link]

- EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5' - Google P

-

5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC - PubMed Central. [Link]

- CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5' - Google P

-

5'-Chloro-5'-deoxyadenosine | C10H12ClN5O3 | CID 5327118 - PubChem. [Link]

-

Inhibition of ATP synthase by chlorinated adenosine analogue - PubMed - NIH. [Link]

-

Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed. [Link]

-

Structural Perspective on Enzymatic Halogenation | Accounts of Chemical Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 3. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of ATP synthase by chlorinated adenosine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5'-CHLORO-5'-DEOXYADENOSINE | 892-48-8 [chemicalbook.com]

- 17. biosynth.com [biosynth.com]

- 18. 5'-Chloro-5'-deoxyadenosine - CAS-Number 892-48-8 - Order from Chemodex [chemodex.com]

The Adenosine A1 Receptor Agonist 5'-Chloro-5'-deoxyadenosine Hydrate: A Technical Guide for Drug Discovery Professionals

Introduction: The Adenosine A1 Receptor as a Therapeutic Target

Adenosine is a ubiquitous purine nucleoside that fine-tunes physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] Among these, the adenosine A1 receptor (A1R) has emerged as a compelling target for therapeutic intervention across a spectrum of disorders. Predominantly coupled to inhibitory G proteins (Gi/o), the activation of A1R triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels.[2][3] This mechanism underlies the A1R's significant modulatory role in the central nervous system, cardiovascular system, and peripheral tissues.

The therapeutic potential of A1R agonists is vast, with preclinical and clinical investigations exploring their utility in neuropathic pain, cardiac arrhythmias, and neuroprotection against ischemic insults.[4] However, the development of A1R agonists has been hampered by on-target side effects, including bradycardia, hypotension, and sedation, which arise from the receptor's widespread distribution.[5] This challenge has spurred the development of highly selective agonists with optimized pharmacokinetic and pharmacodynamic profiles to dissociate therapeutic effects from adverse events. One such promising scaffold is 5'-Chloro-5'-deoxyadenosine. This guide will provide an in-depth technical overview of 5'-Chloro-5'-deoxyadenosine hydrate and its derivatives, with a particular focus on (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective A1R agonist, as a case study for its characterization.

Chemical and Pharmacological Profile of (±)-5'-Chloro-5'-deoxy-ENBA

(±)-5'-Chloro-5'-deoxy-ENBA stands out as a prototypical example of a highly selective A1R agonist derived from the 5'-chloro-5'-deoxyadenosine scaffold. Its chemical structure and key properties are summarized below.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C17H22ClN5O3 | [6] |

| Molecular Weight | 379.84 g/mol | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol.[6] Practically insoluble in water.[7] | [6][7] |

| Storage | Store at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for over a year.[8] | [6][8] |

Pharmacological Profile:

The defining characteristic of (±)-5'-Chloro-5'-deoxy-ENBA is its exceptional selectivity for the human adenosine A1 receptor. This selectivity is crucial for minimizing off-target effects mediated by other adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| A1 | 0.51 nM |

| A2A | 1340 nM |

| A2B | 2740 nM |

| A3 | 1290 nM |

| EC50 (Functional Potency) | 6.75 nM |

Source:[9]

The sub-nanomolar binding affinity (Ki) for the A1R, coupled with Ki values in the micromolar range for the A2A, A2B, and A3 receptors, underscores its remarkable selectivity profile of over 2500-fold for A1R versus other subtypes.[6] This high selectivity is a direct result of the N6- and 5'-substitutions on the adenosine core. The functional potency, as indicated by the EC50 value of 6.75 nM in a functional assay, confirms its efficacy as an A1R agonist.[9]

Mechanism of Action: The A1R Signaling Cascade

As a Gi/o-coupled GPCR, the activation of the adenosine A1 receptor by an agonist like (±)-5'-Chloro-5'-deoxy-ENBA initiates a well-defined signaling pathway. This cascade is central to the physiological effects mediated by the A1R and forms the basis for the functional assays used to characterize its agonists.

Caption: Adenosine A1 Receptor Signaling Pathway.

The binding of an agonist to the A1R induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The G protein then dissociates into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cAMP.[2] The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of downstream effector proteins, culminating in the physiological response.

In Vitro Characterization: A Step-by-Step Guide

A thorough in vitro characterization is fundamental to understanding the potency, selectivity, and functional activity of a novel A1R agonist. The following sections provide detailed, field-proven protocols for radioligand binding and functional cAMP assays.

Radioligand Binding Assay: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[10] A competitive binding assay is employed to determine the inhibition constant (Ki) of the test compound.

Caption: Experimental Workflow for a Gi-coupled cAMP Assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture CHO or HEK293 cells stably expressing the human A1R in a suitable medium.

-

Seed the cells into 96-well plates at an optimized density and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., 5'-Chloro-5'-deoxyadenosine derivative) for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM). Forskolin is a direct activator of adenylyl cyclase and is used to increase the basal level of cAMP. This elevation is necessary to create a measurable window for observing the inhibitory effect of the Gi-coupled A1R agonist. [7] * Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay (e.g., GloSensor). [6]These assays are based on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

-

In Vivo Evaluation: Assessing Therapeutic Potential and Side Effect Profile

Following robust in vitro characterization, promising A1R agonists must be evaluated in vivo to assess their therapeutic efficacy and potential side effects.

Models of Disease:

-

Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents are widely used to induce neuropathic pain. [4]The efficacy of the A1R agonist is assessed by measuring its ability to reverse mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

-

Cardiac Ischemia: Myocardial ischemia-reperfusion injury models in rats or rabbits are employed to evaluate the cardioprotective effects of A1R agonists. The agonist is typically administered before or during the ischemic event, and the infarct size is measured as the primary outcome.

Assessment of Side Effects:

-

Cardiovascular Effects: Continuous monitoring of heart rate and blood pressure using telemetry in conscious, freely moving animals is the gold standard for assessing the cardiovascular side effects of A1R agonists. [5]* Motor Coordination: The rotarod test is commonly used to evaluate the impact of the compound on motor coordination and sedation. A decrease in the time an animal can stay on a rotating rod indicates motor impairment.

Formulation and Administration

The poor aqueous solubility of many adenosine analogs, including 5'-chloro-5'-deoxyadenosine derivatives, presents a challenge for in vivo studies. [7]

-

In Vitro: For in vitro assays, stock solutions are typically prepared in DMSO at high concentrations (e.g., 10-100 mM) and then diluted in aqueous assay buffers. [6]The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. [8]

-

In Vivo: For systemic administration in rodents, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. [4]For example, a vehicle could consist of 10% DMSO, 10% Tween 80, and 80% saline. The compound is first dissolved in DMSO, followed by the addition of Tween 80 and then saline. Sonication may be required to achieve a homogenous suspension or solution.

Conclusion

This compound and its derivatives, exemplified by (±)-5'-Chloro-5'-deoxy-ENBA, represent a promising class of highly selective adenosine A1 receptor agonists. Their potent and selective activation of the A1R, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, holds significant therapeutic potential for a range of disorders. This guide has provided a comprehensive technical framework for the in vitro and in vivo characterization of such compounds. By employing robust and validated methodologies, researchers can effectively elucidate the pharmacological profile of novel A1R agonists, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- Luongo L, Petrelli R, Gatta L, et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. 2012;17(12):13712-13726.

-

Analyzing cAMP levels in response to activation of Gs-or Gi/o... ResearchGate. Available from: [Link]

-

Assay: Displacement of [3H]CCPA from human adenosine receptor A1 expressed in CHO cell membranes incubated for 90 mins by radioligand competition ass... ChEMBL - EMBL-EBI. Available from: [Link]

-

2-Chloro-N6 3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radio Iigand for A 1 adenosine receptors. ResearchGate. Available from: [Link]

- Jacobson KA, Tosh DK, Jain S, Gao ZG. Recent developments in adenosine receptor ligands and their potential as novel drugs. Expert Opin Investig Drugs. 2012;21(9):1325-1348.

-

2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. PMC - PubMed Central. Available from: [Link]

- Cheng X, Hochlowski J, Tang H, Hepperle M, Luly J, Sowin T. Studies on repository compound stability in DMSO under various conditions. J Biomol Screen. 2003;8(3):292-304.

-

Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. NIH. Available from: [Link]

- Borea PA, Gessi S, Merighi S, Vincenzi F, Varani K. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. Front Pharmacol. 2018;9:1291.

-

Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]

- Klotz KN, Lohse MJ, Schwabe U. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors. Naunyn Schmiedebergs Arch Pharmacol. 1989;340(6):679-683.

-

Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. PubMed. Available from: [Link]

-

5'-Chloro-5'-deoxyadenosine. ChemBK. Available from: [Link]

-

cAMP Assay. Creative Bioarray. Available from: [Link]

-

The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats. PubMed. Available from: [Link]

-

Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. PMC - NIH. Available from: [Link]

-

Adenosine A1 Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

- El-Sherbeni A, El-Shafey A, Olah ME. Cardiovascular and metabolic effects of adenosine A1-receptor agonists in streptozotocin-treated rats. J Pharmacol Exp Ther. 2000;293(2):587-594.

-

Adenosine and the Cardiovascular System: The Good and the Bad. MDPI. Available from: [Link]

-

Adenosine in Interventional Cardiology: Physiopathologic and Pharmacologic Effects in Coronary Artery Disease. MDPI. Available from: [Link]

-

Human in vivo research on the vascular effects of adenosine. PubMed. Available from: [Link]

-

N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PMC - NIH. Available from: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

Radioligand binding assays and their analysis. PubMed. Available from: [Link]

-

Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction. ResearchGate. Available from: [Link]

-

Adenosine A1 Agonist at Reperfusion Trial (AART): Results of a Three-Center, Blinded, Randomized, Controlled Experimental Infarct Study. ResearchGate. Available from: [Link]

-

Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. International Association for the Study of Pain (IASP). Available from: [Link]

-

Cardiovascular adenosine receptors: Expression, actions and interactions. ResearchGate. Available from: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available from: [Link]

-

Radioligand binding assays: Significance and symbolism. ScienceDirect. Available from: [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]

Sources

- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. echemi.com [echemi.com]

- 5. 5'-chloro-5'-Deoxyadenosine (hydrate) | TargetMol [targetmol.com]

- 6. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 5'-Chlorinated Adenosine Analogs

Introduction

Adenosine is an endogenous purine nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are ubiquitously expressed and play critical roles in the central nervous system, cardiovascular system, and inflammatory responses.[1][2][3] Consequently, they have emerged as highly attractive targets for therapeutic intervention in conditions ranging from neurodegenerative diseases and cardiac arrhythmias to cancer and inflammatory disorders.[3][4] The development of receptor subtype-selective agonists and antagonists is a primary goal in medicinal chemistry, as selectivity is paramount for achieving desired therapeutic effects while minimizing off-target side effects.[5]

Among the myriad of synthetic adenosine derivatives, 5'-chlorinated adenosine analogs represent a particularly compelling class of compounds. The strategic substitution of the 5'-hydroxyl group with a chlorine atom profoundly influences the molecule's interaction with adenosine receptors.[6] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these analogs, delving into their synthesis, receptor binding profiles, and the experimental methodologies used for their characterization. We will explore how modifications to the adenosine scaffold, particularly at the 5'- and N6-positions, dictate receptor affinity and selectivity, offering a roadmap for the rational design of novel therapeutic agents.

Adenosine Receptors: Subtypes and Signal Transduction

The biological effects of adenosine are mediated by the four receptor subtypes, which are classified based on their primary G protein coupling and subsequent effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[1][3]

-

A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][7]

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentration.[3][7]

Beyond the canonical cAMP pathway, all four receptor subtypes can also modulate other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, adding further layers of complexity to their physiological roles.[3][7] Understanding these distinct signaling mechanisms is fundamental to interpreting the functional consequences of ligand binding.

Caption: Canonical signaling pathways of adenosine receptors.

Synthesis of 5'-Chlorinated Adenosine Analogs

The foundational molecule for this class of compounds is 5'-chloro-5'-deoxyadenosine. Its synthesis is a cornerstone procedure that enables the subsequent creation of a diverse library of analogs.

Core Synthesis: 5'-Chloro-5'-deoxyadenosine

The most common and effective method for preparing the 5'-chloro scaffold involves the selective chlorination of the primary 5'-hydroxyl group of adenosine. This transformation requires careful control to prevent unwanted reactions at the secondary 2'- and 3'-hydroxyls of the ribose ring.[6]

A well-established method, pioneered by Robins and colleagues, utilizes thionyl chloride (SOCl₂) and a base like pyridine in an aprotic solvent such as acetonitrile.[6][8] The reaction proceeds through a transient 2',3'-O-sulfinyl protected intermediate. Subsequent treatment with aqueous methanolic ammonia removes this protecting group to yield the desired 5'-chloro-5'-deoxyadenosine.[6][8]

Diversification of the Scaffold

The true utility of 5'-chloro-5'-deoxyadenosine in medicinal chemistry stems from the reactivity of the 5'-chloro group. It serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities to probe the SAR at the 5'-position.[6] Furthermore, modifications at other positions, most notably the N6-position of the adenine base, are critical for tuning receptor selectivity and affinity.[9][10] N6-alkylation is typically achieved by reacting a 6-chloropurine ribonucleoside intermediate with the desired primary or secondary amine.[10] This dual approach of modifying both the 5'- and N6-positions has yielded some of the most potent and selective adenosine receptor ligands known.

Protocol 1: General Synthesis of 5'-Chloro-5'-deoxyadenosine

Causality: This protocol is designed for selective chlorination. Acetonitrile is used as a non-reactive solvent. Thionyl chloride is the chlorinating agent. Pyridine acts as a base to neutralize the HCl byproduct and catalyze the reaction. The initial low temperature controls the reaction rate, while warming to room temperature ensures completion. The final deprotection step with methanolic ammonia is crucial for removing the sulfinyl protecting group formed on the 2' and 3' hydroxyls.

-

Reaction Setup: Suspend adenosine in anhydrous acetonitrile in a flask equipped with a magnetic stirrer and maintain a dry atmosphere (e.g., under nitrogen).

-

Cooling: Cool the suspension to -10 °C to 0 °C using an ice/salt or acetone/dry ice bath.

-

Reagent Addition: Add thionyl chloride dropwise to the stirred suspension, followed by the slow, dropwise addition of pyridine, ensuring the temperature remains low.[11]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. A precipitate of the 2',3'-O-sulfinyl intermediate may form.[11]

-

Deprotection: Isolate the intermediate mixture. Treat the isolated solid with aqueous methanolic ammonia at room temperature for several hours to achieve deprotection.[6][8]

-

Purification: The final product, 5'-chloro-5'-deoxyadenosine, can be purified by crystallization or column chromatography to yield a white solid.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of adenosine analogs are governed by specific structural modifications across the molecule. For 5'-chlorinated derivatives, the interplay between substitutions at the 5'-, N6-, and C2-positions is particularly critical.

The Role of the 5'-Chloro Group

The introduction of a chlorine atom at the 5'-position is a key structural feature that often enhances binding affinity, particularly for the A1 receptor.[6] This modification increases the lipophilicity of the ribose moiety compared to the parent hydroxyl group. Molecular modeling studies have suggested that the relatively small and electronegative chloro group may reduce steric clashes within the A1 receptor's binding pocket, thereby improving both affinity and specificity.[6] This principle is exemplified by compounds like (±)-5'-Chloro-5'-deoxy-ENBA, which is a highly potent and selective A1 agonist.[12][13]

N6-Position: The Selectivity Switch

The N6-position of the adenine ring is arguably the most important locus for dictating receptor subtype selectivity.[9][14]

-

A1 Receptor Selectivity: The introduction of bulky, lipophilic groups, especially cycloalkyl and bicycloalkyl substituents, consistently produces analogs with high potency and selectivity for the A1 receptor.[5][15] For instance, N6-cyclopentyladenosine (CPA) is a well-known A1-selective agonist, and its 5'-chloro derivatives retain and often enhance this selectivity.[5][16] The compound (±)-5'-Chloro-5'-deoxy-ENBA, which contains an N6-bicyclo[2.2.1]heptyl (endonorbornyl) group, exhibits sub-nanomolar affinity for the A1 receptor and over 2500-fold selectivity against the A2A receptor.[12]

-

A2A Receptor Selectivity: Achieving A2A selectivity often involves different structural motifs at the N6-position, such as certain aralkyl groups like 2,2-diphenylethyl.[5]

C2-Position: Fine-Tuning Affinity

Substitution at the C2-position of the purine ring provides another avenue for modulating ligand properties. The addition of small, electron-withdrawing groups like chlorine (e.g., 2-chloro-N6-cyclopentyladenosine, CCPA) can dramatically increase A1 receptor affinity and selectivity.[5][15] Other substitutions at the C2-position, such as alkynyl or amino groups, have been explored to enhance affinity for A2A or A3 receptors.[5][17] The combination of modifications at C2, N6, and 5' allows for a multi-dimensional optimization of the ligand's pharmacological profile.

Data Summary: SAR of Representative 5'-Chlorinated Analogs

| Compound Name | N6-Substituent | Other Key Substitutions | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) | Selectivity Profile | Reference |

| 5'-Cl-dAdo | -H | 5'-Chloro | Potent A1 agonist | - | - | - | A1-selective | [6] |

| (±)-5'-Cl-5'-d-ENBA | Bicyclo[2.2.1]hept-2-yl | 5'-Chloro | 0.51 | 1340 | 1290 | 2740 | Highly A1-selective | [12] |

| 5'-Cl-5'-d-CPA | Cyclopentyl | 5'-Chloro | High affinity | Lower affinity | Lower affinity | Lower affinity | A1-selective | [13][16] |

Note: Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Data is compiled from multiple sources and serves as a representative illustration of SAR trends.

Experimental Characterization: Protocols and Workflows

To validate the SAR of newly synthesized analogs, a rigorous experimental workflow is essential. This typically involves determining the compound's binding affinity for each receptor subtype, followed by functional assays to classify it as an agonist, antagonist, or partial agonist.

Protocol 2: Radioligand Competitive Binding Assay

Causality: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]Radioligand) of known high affinity for the target receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined and converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Materials:

-

Cell membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).[18][19]

-

A subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS21680 for A2A).[19]

-

Test compounds (5'-chlorinated analogs) dissolved in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Agent for defining non-specific binding (e.g., 10 µM NECA).[19]

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.[19]

-

Equilibration: Incubate the mixtures at 25 °C for 60-90 minutes to allow the binding to reach equilibrium.[19]

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand competitive binding assay.

Protocol 3: cAMP Accumulation Functional Assay

Causality: This assay measures the functional output of A2A/A2B (Gs-coupled) or A1/A3 (Gi-coupled) receptor activation. For Gs-coupled receptors, agonists will increase cAMP. For Gi-coupled receptors, agonists will inhibit the forskolin-stimulated increase in cAMP. The potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) is determined by measuring cAMP levels across a range of compound concentrations.

-

Materials:

-

Whole cells (e.g., HEK293) expressing the adenosine receptor of interest.

-

Cell culture medium and plates.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds (agonists) or a combination of a known agonist and test compound (for antagonists).

-

(For A1/A3 assays) Forskolin to stimulate basal adenylyl cyclase activity.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

-

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor for 15-30 minutes.

-

Stimulation:

-

For A2A/A2B (Gs): Add varying concentrations of the test agonist and incubate for 30-60 minutes.[20]

-

For A1/A3 (Gi): Add varying concentrations of the test agonist, immediately followed by a fixed concentration of forskolin. Incubate for 30-60 minutes.

-

-

Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer.

-

Detection: Use a commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

-

Conclusion

The structure-activity relationship of 5'-chlorinated adenosine analogs is a well-defined and compelling area of medicinal chemistry. The synthetic accessibility of the 5'-chloro-5'-deoxyadenosine core, combined with the profound and predictable influence of substitutions at the N6- and C2-positions, provides a robust framework for the rational design of novel adenosine receptor ligands. The key takeaways from this guide are:

-

The 5'-chloro group is a bioisostere of the 5'-hydroxyl group that often enhances binding affinity, particularly at the A1 receptor.[6]

-

The N6-position is the primary determinant of receptor selectivity, with bulky bicycloalkyl groups conferring exceptional A1 potency and selectivity.[5][12][15]

-